![molecular formula C19H17ClFN3OS B2699371 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 897487-95-5](/img/structure/B2699371.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, as indicated by the NMR and IR data . The NMR data shows the presence of aromatic hydrogens, a thiazole CH, an amide hydrogen, and a CH2 group . The IR data confirms the presence of various functional groups, including a phenyl nucleus, a C=C skeletal structure, a CONH group, a C–Br bond, a C–S–C structure, a CONH group, an in-plane bending CONH, a NO2 group, and an Ar–Cl bond .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its NMR and IR data . The NMR data shows the presence of 12 carbon atoms in the aromatic nucleus and 3 carbon atoms in the thiazole ring . The IR data confirms the presence of various functional groups, including a phenyl nucleus, a C=C skeletal structure, a CONH group, a C–Br bond, a C–S–C structure, a CONH group, an in-plane bending CONH, a NO2 group, and an Ar–Cl bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR and IR data . The NMR data shows the presence of aromatic hydrogens, a thiazole CH, an amide hydrogen, and a CH2 group . The IR data confirms the presence of various functional groups, including a phenyl nucleus, a C=C skeletal structure, a CONH group, a C–Br bond, a C–S–C structure, a CONH group, an in-plane bending CONH, a NO2 group, and an Ar–Cl bond .Scientific Research Applications
Synthesis and Structural Exploration
The scientific research applications of this compound involve synthesis and structural analysis. For instance, a study by Prasad et al. (2018) focuses on the synthesis and structural exploration of a similar bioactive heterocycle, providing insights into the molecular structure, crystallization, and stability of such compounds (Prasad et al., 2018).
Antimicrobial Activity
Another key area of research is the investigation of antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives, including benzothiazole and piperazine components, and evaluated their antimicrobial activities, highlighting the potential of these compounds in combating bacterial and fungal infections (Patel et al., 2011).
Biological Activity
The compound also shows promise in biological activity studies. Mhaske et al. (2014) synthesized a series of thiazole and piperazine derivatives, examining their in vitro antibacterial activity. This research underscores the compound's potential in developing new antimicrobial agents (Mhaske et al., 2014).
Drug Synthesis
This compound plays a role in the synthesis of drugs like antimigraine medications. Narsaiah and Kumar (2010) described a synthesis method for the antimigraine drug lomerizine, starting from a similar benzophenone base (Narsaiah & Kumar, 2010).
Analytical Methods
Research also includes developing analytical methods for related compounds. El-Sherbiny et al. (2005) developed micellar liquid chromatography techniques for analyzing flunarizine and its degradation products, showcasing the compound's relevance in analytical chemistry (El-Sherbiny et al., 2005).
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets leading to various changes . For instance, some thiazole derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives have shown to inhibit the COX pathway, thereby affecting the production of thromboxane, prostaglandins, and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability might be influenced by the solvent environment.
properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-12-5-6-15(20)17-16(12)22-19(26-17)24-9-7-23(8-10-24)18(25)13-3-2-4-14(21)11-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMMMCZAVOFYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone |
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